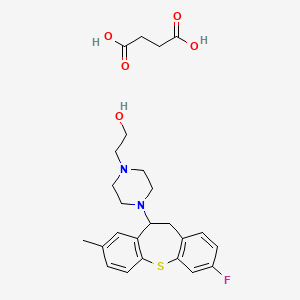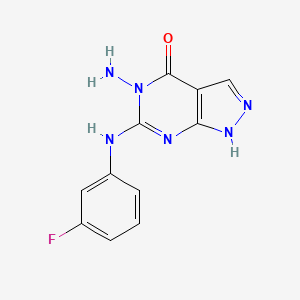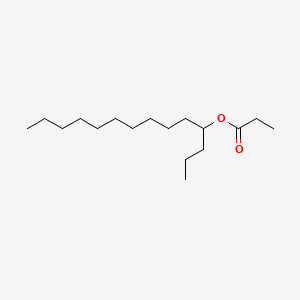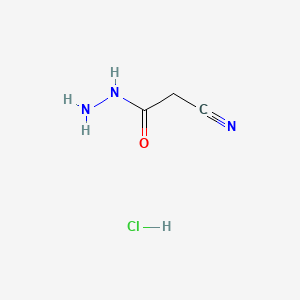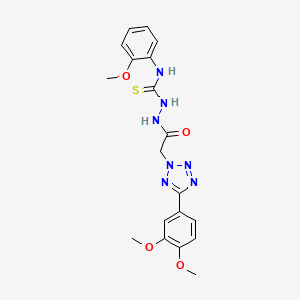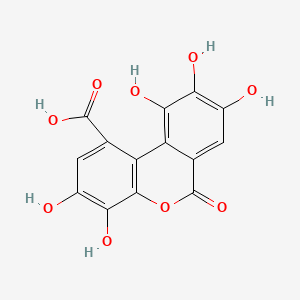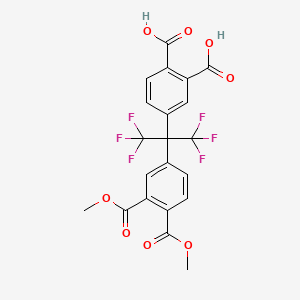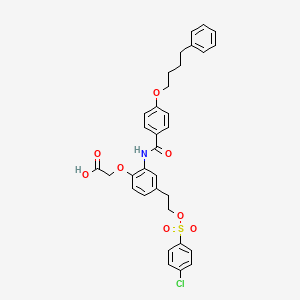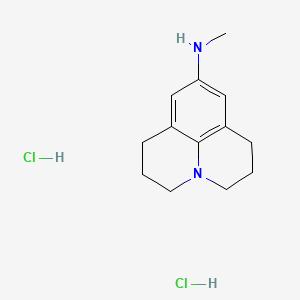
Methylamine, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylamine, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylamine, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride typically involves the reaction of methylamine with a precursor compound that contains the benzo(ij)quinolizin structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Methylamine, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution.
Aplicaciones Científicas De Investigación
Methylamine, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In studies involving cellular processes and molecular interactions.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methylamine, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethylamine, N-Methyl-N-(2,3,6,7-Tetrahydro-1H,5H-Benzo(ij)Quinolizin-9-Yl)-, Dihydrochloride
- N-Methyl-N-(2,3,6,7-Tetrahydro-1H,5H-Benzo(ij)Quinolizin-9-Yl)Ethylamine Dihydrochloride
Uniqueness
Methylamine, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
102489-72-5 |
|---|---|
Fórmula molecular |
C13H20Cl2N2 |
Peso molecular |
275.21 g/mol |
Nombre IUPAC |
N-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-14-12-8-10-4-2-6-15-7-3-5-11(9-12)13(10)15;;/h8-9,14H,2-7H2,1H3;2*1H |
Clave InChI |
KWGICGWMNLKNMF-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


